6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis of Carboxamides
6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid is involved in the synthesis of carboxamides. A study by Mukaiyama, Aikawa, and Kobayashi (1976) describes a method for synthesizing carboxamides from carboxylic acids and amines, which could potentially include 6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid (Mukaiyama, Aikawa, & Kobayashi, 1976).
Antibacterial Agents
The compound is relevant in the synthesis of antibacterial agents. Matsumoto et al. (1984) discuss the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, which include derivatives of 6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid (Matsumoto et al., 1984).
Fluorescence Properties
This compound is also used in the study of fluorescence properties. Tang et al. (2006) synthesized novel pyridine dicarboxylic acid derivatives and investigated their fluorescence properties in coordination with lanthanide complexes (Tang, Yan, Guo, & Luo, 2006).
Regioselective Metalation
Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to fluorinated pyridinecarboxylic acids, showing how all vacant positions of such compounds, possibly including 6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid, can be amenable to regioselective metalation and subsequent carboxylation (Bobbio & Schlosser, 2005).
Electroreduction Studies
Corredor and Mellado (2006) conducted polarographic and voltammetric studies on the electroreduction of 6-chloropicolinic acid, a compound closely related to 6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid, on mercury electrodes. This research provides insights into the electrochemical behavior of such compounds (Corredor & Mellado, 2006).
properties
IUPAC Name |
6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-10-6-5-9(12(17)18)11(16-10)15-8-3-1-7(14)2-4-8/h1-6H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHOQLJNXFHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=N2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid |
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